
5-(3-Methyloxetan-3-YL)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Methyloxetan-3-YL)-1H-pyrazol-3-amine is a compound that features a unique combination of an oxetane ring and a pyrazole ring The oxetane ring is a four-membered cyclic ether, while the pyrazole ring is a five-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methyloxetan-3-YL)-1H-pyrazol-3-amine typically involves the formation of the oxetane ring followed by the introduction of the pyrazole moiety. One common method for synthesizing oxetane rings is through the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound. Another approach is the intramolecular cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® .
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques, which offer advantages in terms of safety, scalability, and efficiency. For example, the use of manganese dioxide as a heterogeneous reagent in flow processes can facilitate the oxidative aromatization of oxetane derivatives .
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Methyloxetan-3-YL)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form oxazole derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: Both the oxetane and pyrazole rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxazole derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted oxetane and pyrazole derivatives.
Aplicaciones Científicas De Investigación
5-(3-Methyloxetan-3-YL)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-(3-Methyloxetan-3-YL)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The pyrazole ring can act as a ligand for various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-3-oxetanemethanol: A compound with a similar oxetane ring structure.
5-(3-Fluorophenyl)ethynyl-N-(3-methyloxetan-3-yl)picolinamide: A compound with both oxetane and pyrazole rings.
Uniqueness
5-(3-Methyloxetan-3-YL)-1H-pyrazol-3-amine is unique due to its specific combination of oxetane and pyrazole rings, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H11N3O |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
5-(3-methyloxetan-3-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C7H11N3O/c1-7(3-11-4-7)5-2-6(8)10-9-5/h2H,3-4H2,1H3,(H3,8,9,10) |
Clave InChI |
LGMUDWOSMYGVTP-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC1)C2=CC(=NN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


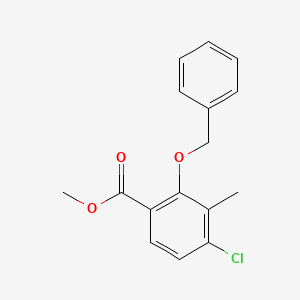
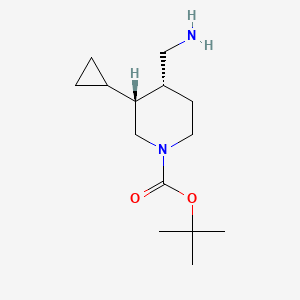


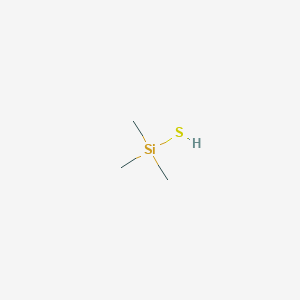
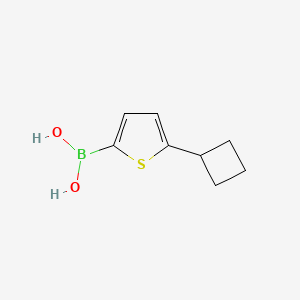
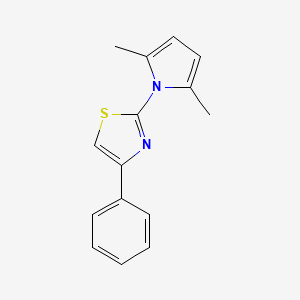
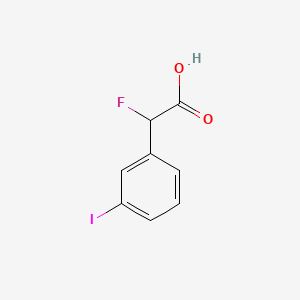
![2-Azaspiro[4.5]decan-8-ylmethanamine](/img/structure/B13472205.png)
![1-[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methanamine hydrochloride](/img/structure/B13472210.png)
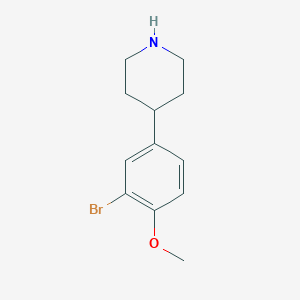
![2-fluoro-4-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B13472222.png)
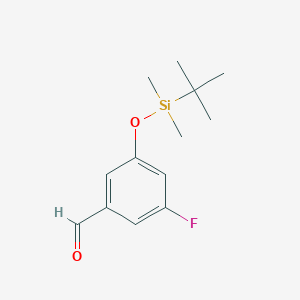
![6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride](/img/structure/B13472240.png)
